molecular formula C49H76F6N10O17 B12456528 OVA Peptide 257-264 ditrifluoroacetate

OVA Peptide 257-264 ditrifluoroacetate

Cat. No.: B12456528
M. Wt: 1191.2 g/mol
InChI Key: SMBKLGUVNXMBCE-KVTZQKTDSA-N
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Description

OVA Peptide 257-264 ditrifluoroacetate (CAS 138831-86-4) is an octameric peptide derived from chicken ovalbumin residues 257–264, with the amino acid sequence SIINFEKL (single-letter code) or Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (three-letter code). It is presented by the class I major histocompatibility complex (MHC) molecule H-2Kb and is widely used to study CD8+ cytotoxic T lymphocyte (CTL) activation and antigen-specific immune responses .

Properties

Molecular Formula

C49H76F6N10O17

Molecular Weight

1191.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H74N10O13.2C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;2*3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);2*(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;;/m0../s1

InChI Key

SMBKLGUVNXMBCE-KVTZQKTDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Anchoring

Polyethylene glycol (PEG)-modified polystyrene (PS) resins are preferred for their mechanical stability and swelling properties in dimethylformamide (DMF). For OVA Peptide 257-264, a Wang resin pre-loaded with Fmoc-Leu-OH is commonly used, providing a stable ester linkage for subsequent elongation.

Table 1: Resin Specifications for SPPS
Resin Type Functional Group Loading Capacity Compatibility
PEG-PS Wang Resin Hydroxyl 0.25 mmol/g Fmoc/tBu strategy
Rink Amide MBHA Resin Amide 0.50 mmol/g Microwave-assisted SPPS

Coupling and Deprotection Cycles

Each amino acid coupling step utilizes aminium-based reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activated with DIEA (N,N-diisopropylethylamine). Microwave-assisted SPPS enhances coupling efficiency, particularly for sterically hindered residues like isoleucine (Ile) and asparagine (Asn).

Key Parameters:
  • Coupling Time : 30–60 minutes per residue under microwave irradiation (50°C).
  • Fmoc Deprotection : 20% piperidine in DMF, 2 × 5 minutes.

Cleavage and Side-Chain Deprotection

Trifluoroacetic Acid (TFA) Cleavage Cocktail

The peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes tert-butyl, trityl, and other acid-labile protections.

Critical Considerations:
  • Scavengers : TIS and phenol prevent alkylation and oxidation of sensitive residues (Cys, Met).
  • Yield Optimization : Extended cleavage times (4–6 hours) for peptides >8 residues.

Trifluoroacetate Salt Formation

Post-cleavage, the peptide is precipitated in cold diethyl ether, yielding the crude product as a trifluoroacetate salt. Lyophilization ensures stability, with solubility up to 20 mg/mL in water.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column (5 μm, 300 Å) with a gradient of 0.1% TFA in water/acetonitrile. Analytical HPLC confirms purity ≥95%, while mass spectrometry (ESI-TOF) validates molecular weight (963.13 Da).

Table 2: HPLC Gradient Parameters
Time (min) % Acetonitrile Flow Rate (mL/min)
0 5 1.0
20 60 1.0
25 95 1.0

Quality Control and Bioactivity Validation

Purity and Identity Checks

  • HPLC : Retention time compared to reference standard.
  • Mass Spectrometry : Observed m/z 963.13 (M+H)+.
  • Amino Acid Analysis : Quantification of Ser, Ile, Asn, Phe, Glu, Lys, Leu.

Functional Assays

  • ELISPOT : 10 μg/mL peptide induces IFN-γ secretion in OT-I T cells.
  • CTL Activation : Subcutaneous immunization in mice generates OVA-specific CD8+ CTLs (EC50: 250 μg).

Challenges and Innovations in Synthesis

Addressing Epimerization

Basic residues (Lys, Arg) are prone to epimerization during coupling. Employing Oxyma instead of HOBt (hydroxybenzotriazole) reduces racemization rates to <1%.

Scalability and Cost-Efficiency

Bulk synthesis (50–100 mg) reduces costs by 40% compared to small-scale batches. Automated synthesizers (e.g., Liberty Blue™) enable parallel synthesis of multiple peptides.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: Various functional groups can be substituted with others, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Properties : Molecular formula C₄₅H₇₄N₁₀O₁₃ (molecular weight 963.13 g/mol) with trifluoroacetate (TFA) as the counterion .
  • Purity : Available in 80%–99% purity, with formulations ranging from 1 mg to 1 g .
  • Function: Induces MHC-I-restricted CTL responses, making it critical for vaccine development, tumor immunology, and T-cell tolerance studies .

Comparison with Similar Compounds

OVA Peptide 323-339

  • Sequence : ISQAVHAAHAEINEAGR (MHC-II-restricted).
  • MHC Restriction : Binds to MHC class II (I-Ab), activating CD4+ T helper cells.
  • Applications : Used in studies of T-cell receptor signaling and autoimmune diseases .

EIINFEKL Trifluoroacetate

  • Sequence : EIINFEKL (glutamic acid substitution at position 1).
  • MHC Restriction : Presumed MHC-I binding, but altered affinity due to structural modification.
  • Applications : Serves as a variant to study sequence-specific MHC-I binding and CTL activation efficiency .
  • Key Difference : Substitution of serine with glutamic acid may reduce H-2Kb binding stability compared to SIINFEKL .

Scrambled OVA Peptide (FILKSINE)

  • Sequence: FILKSINE (same amino acids as SIINFEKL in scrambled order).
  • Function : Negative control in T-cell assays to confirm epitope specificity.
  • Key Difference : Fails to activate SIINFEKL-specific CTLs, validating the sequence-dependent immune response .

Full-Length OVA Protein

  • Structure: 385-amino-acid protein containing SIINFEKL and other epitopes.
  • Antigen Presentation : Cross-presented by dendritic cells (DCs) via MHC-I with efficiency comparable to OVA 257-264 peptide .
  • Key Difference : Processing of full-length OVA requires proteasomal degradation, while the pre-processed peptide bypasses this step .

TAP Dependency Variations

  • TAP-Transporter Dependency :
    • Full-Length OVA : Largely dependent on TAP for MHC-I presentation.
    • OVA 257-264 in Fusion Proteins : TAP-independence observed when peptide is embedded in bacterial fusion proteins (e.g., MBP-Crl OVA) .
  • Implication : Antigen source (native vs. recombinant) influences processing pathways, affecting experimental outcomes .

Comparative Data Table

Compound Sequence MHC Restriction Key Function Research Findings
OVA 257-264 TFA SIINFEKL H-2Kb (MHC-I) CTL activation, vaccine studies Comparable cross-presentation to full OVA ; Induces Th1 immunity
OVA 323-339 ISQAVHAAHAE... I-Ab (MHC-II) CD4+ T-cell activation No cross-presentation; ethanol exposure impairs IL-2 in DCs
EIINFEKL TFA EIINFEKL H-2Kb (MHC-I) MHC binding studies Reduced binding affinity vs. SIINFEKL
Scrambled FILKSINE FILKSINE Non-functional Negative control No CTL activation
Full-Length OVA Protein N/A MHC-I/II Cross-presentation studies Ethanol exposure does not impair presentation

Research Findings and Implications

  • Cross-Presentation Efficiency: Both full-length OVA and OVA 257-264 are cross-presented by dendritic cells with similar efficiency, even under chronic ethanol exposure in mice .
  • Therapeutic Applications : OVA 257-264 combined with anti-CD4 antibodies enhances tumor regression in OVA-expressing cancers .
  • T-Cell Activation: Chronic ethanol consumption impairs DC-mediated T-cell activation despite preserved antigen presentation, highlighting downstream signaling defects .

Q & A

Q. What is the mechanistic role of OVA Peptide 257-264 in CD8+ cytotoxic T lymphocyte (CTL) activation?

OVA Peptide 257-264 (SIINFEKL) is a class I MHC (H-2Kb)-restricted epitope derived from ovalbumin. It binds directly to H-2Kb molecules on antigen-presenting cells, enabling recognition by TCRs on naïve CD8+ T cells, leading to their activation and differentiation into CTLs. Experimental protocols often involve subcutaneous or intradermal injection (e.g., 250 μg–1 mg peptide) combined with adjuvants like anti-CD4 monoclonal antibodies or Poria cocos polysaccharide (PCP) to amplify CTL responses .

Q. How is OVA Peptide 257-264 typically administered in murine models to study antigen-specific immunity?

Standard protocols include tail-base intradermal injection (e.g., 250 μg peptide) or pulsing spleen cells with 250 μg–1 mg peptide for ex vivo T-cell activation. These methods are used to evaluate CTL activity, Th1 immune polarization, or tumor immunotherapy efficacy .

Q. What purity and storage conditions are recommended for experimental reproducibility?

The peptide is commercially available at purities >95% (HPLC-validated) and should be stored at –80°C to –20°C in lyophilized form. Reconstitution in DMSO or PBS at 10 mg/mL is common, with aliquots frozen to avoid repeated freeze-thaw cycles .

Q. How does OVA Peptide 257-264 compare to full-length OVA protein in antigen presentation studies?

While full-length OVA requires proteasomal processing and TAP transporter-dependent MHC-I loading, the pre-processed OVA Peptide 257-264 bypasses these steps, enabling direct MHC-I presentation. This distinction is critical for studying TAP-independent antigen processing pathways .

Q. What are the key quality control metrics for validating peptide batches?

Essential metrics include:

  • Purity : >95% via HPLC.
  • Sequence verification : Mass spectrometry (e.g., molecular weight 963.13 Da).
  • Salt form : Trifluoroacetate (TFA) is standard, but acetate (HAc) or hydrochloride (HCl) variants may alter solubility .

Advanced Research Questions

Q. How does the protein context of OVA Peptide 257-264 influence TAP transporter dependency in MHC-I presentation?

When embedded in bacterial fusion proteins (e.g., MBP-Crl-OVA), the peptide is presented independently of TAP transporters. In contrast, full-length ovalbumin requires TAP for processing, regardless of recombinant or native sources. This dichotomy highlights the impact of antigen source on MHC-I loading mechanisms .

Q. What experimental strategies resolve contradictions in dendritic cell (DC) functionality studies involving ethanol exposure?

Chronic ethanol consumption in mice does not impair DC cross-presentation of OVA Peptide 257-264 but reduces IL-2 secretion in certain models. To address discrepancies, researchers should standardize DC pulsing protocols (e.g., 20-hour incubation with 10 μg/mL peptide) and use transgenic T cells (e.g., OT-I CD8+ cells) for consistent readouts .

Q. How can OVA Peptide 257-264 be optimized for self-assembled nanovaccines?

Formulating the peptide into nanovaccines (e.g., I-OVA NE) enhances CD8+ T-cell responses by improving dendritic cell uptake and prolonging antigen retention. Key parameters include peptide-to-carrier ratios (e.g., 1:10 w/w) and adjuvant co-delivery (e.g., CpG oligonucleotides) .

Q. What are the limitations of using OVA Peptide 257-264 as a model antigen in human translational studies?

While widely used in murine H-2Kb systems, the peptide’s relevance to human HLA-I alleles (e.g., HLA-A*02:01) is limited. Researchers must validate cross-reactivity or use humanized MHC models to extrapolate findings .

Q. How do batch-to-batch variations in trifluoroacetate counterion content affect experimental outcomes?

Excess TFA can alter peptide solubility or induce off-target effects (e.g., pH shifts in cell culture). Dialysis or HPLC purification is recommended for sensitive assays. Comparative studies using TFA-free formulations (e.g., acetate salts) are advised for mechanistic studies .

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